Fmoc-L-Azidolysin

Übersicht

Beschreibung

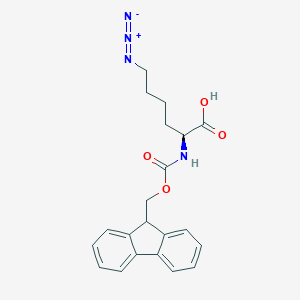

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394,42 g/mole. The purity is usually 95%.

The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-L-Azidolysin wird in der Peptidsynthese verwendet . Die Azidogruppe in der Seitenkette ist stabil gegenüber Piperidin und TFA, kann aber durch Reduktion mit Thiolen leicht in ein Amin an der festen Phase oder in Lösung umgewandelt werden .

Click-Chemie

Diese Verbindung ist ein nützliches Werkzeug für die Click-Chemie durch Fmoc SPPS . Click-Chemie ist eine Art chemischer Synthese, die sich durch ihre Effizienz, breite Anwendbarkeit und die saubere und zuverlässige Natur ihrer Reaktionen auszeichnet.

Synthese von verzweigten Peptiden

This compound wird für die Synthese von verzweigten Peptiden verwendet . Verzweigte Peptide haben eine Vielzahl von Anwendungen, unter anderem als therapeutische Wirkstoffe und in der Untersuchung von Protein-Protein-Wechselwirkungen.

Synthese von Peptiden mit modifizierter Seitenkette

Diese Verbindung wird auch für die Synthese von Peptiden mit modifizierter Seitenkette verwendet . Modifikationen der Seitenkette können die Eigenschaften von Peptiden verändern und sie für bestimmte Anwendungen besser geeignet machen.

Synthese von zyklischen Peptiden

This compound wird bei der Synthese von zyklischen Peptiden verwendet . Zyklische Peptide haben eine Vielzahl von Anwendungen, unter anderem als therapeutische Wirkstoffe und in der Untersuchung von Protein-Protein-Wechselwirkungen.

Herstellung von Hydrogelen

In den letzten Jahren wurden mehrere mit Fluorenylmethoxycarbonyl (Fmoc) funktionalisierte Aminosäuren und Peptide, darunter this compound, zur Herstellung von Hydrogelen verwendet . Diese Hydrogele finden eine breite Palette von Anwendungen, unter anderem in der Wirkstoffabgabe und im Tissue Engineering.

pH-gesteuerte ambidextrische Gelierung

This compound zeigt eine pH-gesteuerte ambidextrische Gelierung . Das bedeutet, dass es bei verschiedenen pH-Werten sowohl Hydrogele als auch Organogele bilden kann, was unter den Gelatoren bedeutsam ist.

Wirkstoffträger

This compound wurde als Wirkstoffträger verwendet . Seine Fähigkeit, Gele zu bilden, macht es für diese Anwendung geeignet, da Wirkstoffe in das Gel eingearbeitet und dann kontrolliert freigesetzt werden können.

Wirkmechanismus

Fmoc-L-azidolysine, also known as Fmoc-Lys(N3)-OH, Fmoc-L-Lys(N3)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a compound with a wide range of applications in peptide and protein chemistry .

Target of Action

The primary targets of Fmoc-L-azidolysine are proteins and peptides. It is used in the synthesis of branched, side-chain modified, and cyclic peptides .

Mode of Action

Fmoc-L-azidolysine interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS). The side-chain azido group is stable to both piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines .

Biochemical Pathways

Fmoc-L-azidolysine is involved in the CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . This reaction has found a plethora of applications in peptide and protein chemistry because 1,2,3-triazoles present a motif with structural and electronic characteristics similar to those of the peptide bond .

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its stability to piperidine and tfa, and its ability to be converted to an amine .

Result of Action

The result of Fmoc-L-azidolysine’s action is the synthesis of branched, side-chain modified, and cyclic peptides. These peptides have a wide range of applications in biochemical research and drug development .

Action Environment

The action of Fmoc-L-azidolysine is influenced by environmental factors such as temperature and pH. It is stable at a temperature of 15-25°C . The presence of piperidine and TFA, as well as the use of reducing agents such as thiols or phosphines, can also influence its action .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, commonly referred to as Fmoc-Azido-Hexanoic Acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound features a unique structure that includes an azido group, which is significant for bioorthogonal chemistry, and a fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates its use in solid-phase peptide synthesis (SPPS).

- Molecular Formula : C21H22N4O4

- Molecular Weight : 394.42 g/mol

- CAS Number : 159610-89-6

- Appearance : White powder solid

- Purity : Typically >98% by HPLC

- Storage Conditions : Should be stored at -20°C under an inert atmosphere to prevent degradation.

Biological Significance

The biological activity of Fmoc-Azido-Hexanoic Acid is primarily linked to its role in peptide synthesis and potential therapeutic applications. The azido group allows for click chemistry reactions, facilitating the conjugation of peptides with various biomolecules, which can enhance their stability and bioactivity.

- Peptide Synthesis : The Fmoc group protects the amino functionality during peptide synthesis, allowing selective deprotection and subsequent formation of peptide bonds. This enables the synthesis of complex peptides that may exhibit specific biological activities.

- Bioorthogonal Chemistry : The azido group can participate in Huisgen cycloaddition (click reactions), which are valuable for labeling and tracking peptides in biological systems without interfering with native biological processes.

Case Study 1: Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Research has indicated that derivatives of azido amino acids can be incorporated into peptides that inhibit MMP-2, an enzyme involved in the degradation of extracellular matrix components. This inhibition is significant in cancer progression as MMP-2 facilitates tumor invasion and metastasis. A study demonstrated that chlorotoxin (CLTX) derivatives containing azido amino acids exhibited enhanced binding to MMP-2, suggesting a potential therapeutic application in cancer treatment .

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| CLTX-Azido Derivative | MMP-2 Inhibition | Enhanced selectivity and binding affinity compared to non-modified CLTX. |

Case Study 2: Peptide Conjugation for Targeted Drug Delivery

In another study, Fmoc-Azido-Hexanoic Acid was utilized to synthesize peptides conjugated with fluorescent dyes for imaging purposes. The azide functionality allowed for efficient labeling without disrupting the peptide's biological activity. This approach has significant implications for targeted drug delivery systems where visualization of drug distribution is crucial .

Summary of Biological Activities

The following table summarizes the key biological activities associated with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid:

| Activity | Description |

|---|---|

| Peptide Synthesis | Facilitates the formation of bioactive peptides through SPPS. |

| MMP Inhibition | Potential role in cancer therapy by inhibiting MMP-2 activity. |

| Bioorthogonal Reactions | Enables conjugation with various biomolecules for imaging and therapeutic applications. |

Eigenschaften

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTUILPGJJIO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648864 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159610-89-6 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Lys(N3)-OH contribute to the study of metal-binding peptides?

A1: Fmoc-Lys(N3)-OH serves as a crucial building block in the synthesis of peptides with tailored metal-binding properties. The azide group within Fmoc-Lys(N3)-OH enables its conjugation with other molecules via "click chemistry." In the referenced study [], Fmoc-Lys(N3)-OH reacts with 2-ethynylpyridine through a copper-catalyzed azide-alkyne cycloaddition, generating a novel non-natural amino acid, Lys(PYRIT). This modified amino acid incorporates into peptides during solid-phase synthesis and offers a site for divalent metal ion coordination due to its PYRIdinyl/Triazolyl side-chain. This approach facilitates the investigation of metal-binding in peptides, potentially relevant to understanding biological processes and developing new biomaterials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.